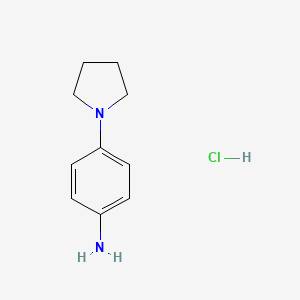

4-(1-Pyrrolidinyl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1-Pyrrolidinyl)aniline hydrochloride” is an organic compound with the CAS number 216670-47-2 . It has a molecular weight of 198.7 . The compound is a light yellow to dark brown solid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H . This indicates that the compound consists of a pyrrolidine ring attached to an aniline group, along with a hydrochloride group. Physical And Chemical Properties Analysis

“this compound” is a light yellow to dark brown solid . It has a molecular weight of 198.7 . The compound should be stored at a temperature of +4°C .Scientific Research Applications

Conductivity Studies

Polyaniline and polypyrrole have been investigated for their conductive properties. The study by Blinova et al. compared the preparation of these polymers, highlighting the influence of oxidant-to-monomer ratio on yield and conductivity. Polyaniline showed significant conductivity, hinting at its potential in electronic applications (Blinova et al., 2007).

Corrosion Inhibition

Xu et al. investigated the corrosion inhibition properties of a pyridine derivative, which is structurally related to 4-(1-Pyrrolidinyl)aniline, on mild steel in hydrochloric acid. This compound demonstrated mixed-type inhibition and its efficiency was explored through various analytical techniques (Xu et al., 2015).

Antileishmanial Activity

Derivatives of anilino-pyrazolopyridine were synthesized for their potential anti-Leishmania activity. These compounds, related to the structural framework of 4-(1-Pyrrolidinyl)aniline, showed promising results against Leishmania amazonensis, underscoring the role of structural modification in enhancing biological activity (Mello et al., 2004).

Androgen Receptor Antagonism

Research into non-steroidal AR antagonists led to the development of 4-(anilino)pyrrole-2-carboxamides, indicating the versatility of the aniline derivative in targeting nuclear receptors. This approach offers a novel pathway for the treatment of conditions like prostate cancer (Wakabayashi et al., 2008).

Crystal Structure Analysis

Krishnan et al. presented the crystal structure of a compound closely related to 4-(1-Pyrrolidinyl)aniline, providing insights into its molecular geometry and potential interactions in solid state, which is crucial for the development of new materials (Krishnan et al., 2021).

Kinase Inhibition for Cancer Therapy

Caballero et al. explored the docking and QSAR studies of aniline derivatives as c-Met kinase inhibitors. This research demonstrates the therapeutic potential of such compounds in cancer treatment through molecular modeling and biological activity correlation (Caballero et al., 2011).

Supercapacitor Electrode Materials

The electrochemical properties of transition metal-doped poly(aniline-co-pyrrole) nanocomposites were investigated for their application as supercapacitor electrode materials. This study showcases the potential of aniline derivatives in energy storage technologies (Dhibar et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “4-(1-Pyrrolidinyl)piperidine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

properties

IUPAC Name |

4-pyrrolidin-1-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZKSFMNJXRVNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216670-47-2 |

Source

|

| Record name | 4-(pyrrolidin-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)